4-Bromo-3,5-dimethylpyrazole
Description
Historical Context and Significance of Pyrazoles in Organic Chemistry
The journey of pyrazoles in chemical science began in 1883 when German chemist Ludwig Knorr first used the term "pyrazole". mdpi.comwikipedia.org Shortly after, in 1889, Edward Buchner achieved the first synthesis of pyrazole (B372694) itself. mdpi.com Since their discovery, pyrazoles have been the subject of extensive research, leading to the development of numerous synthetic methods and the discovery of a vast number of derivatives. mdpi.comnih.gov
The significance of pyrazoles stems from their presence in a multitude of biologically active molecules and functional materials. nih.govnih.gov They are key components in many pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antimicrobials. nih.govtandfonline.com A notable naturally occurring pyrazole, 1-pyrazolyl-alanine, was first isolated from watermelon seeds in 1959. nih.gov The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired functionalities. nih.gov The synthesis of substituted pyrazoles is often achieved through the condensation of 1,3-dicarbonyl compounds with hydrazine, a method known as the Knorr-type reaction. wikipedia.orgnih.gov
Overview of Halogenated Pyrazoles in Advanced Chemical Synthesis
The introduction of halogen atoms onto the pyrazole ring, creating halogenated pyrazoles, significantly expands their synthetic utility. Halogen atoms, such as bromine, serve as versatile functional handles for a variety of chemical transformations. researchgate.net They are excellent leaving groups in nucleophilic substitution reactions and are crucial participants in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. researchgate.net These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
The presence of a halogen atom can also influence the electronic properties of the pyrazole ring, affecting its reactivity and the biological activity of the resulting compounds. bg.ac.rs For instance, brominated pyrazoles are valuable precursors for the synthesis of more complex, functionalized pyrazole derivatives. researchgate.net The regioselective introduction of a bromine atom at a specific position on the pyrazole ring is a key strategy for chemists to control the outcome of subsequent reactions and build intricate molecules with high precision. A simple and efficient method for the synthesis of 3,5-diaryl-4-bromo-1H-pyrazoles involves the 1,3-dipolar cycloaddition of in situ generated diazo compounds and alkynyl bromides. organic-chemistry.org
Rationale for the Focused Study of 4-Bromo-3,5-dimethyl-1H-pyrazole
The specific compound, 4-Bromo-3,5-dimethyl-1H-pyrazole, has garnered significant interest within the chemical research community. The rationale for this focused attention lies in the unique combination of its structural features. The dimethyl substitution at positions 3 and 5 provides a stable and well-defined core structure. The bromine atom at the 4-position is the key to its synthetic versatility, acting as a reactive site for further functionalization.
This strategic placement of the bromo substituent on the pyrazole ring makes 4-Bromo-3,5-dimethyl-1H-pyrazole a valuable building block in the synthesis of a wide range of target molecules. sigmaaldrich.comuni.luuni.luchemicalbook.com Its utility is demonstrated in the preparation of more complex pyrazole derivatives with potential applications in medicinal chemistry and materials science. nih.govacs.org The study of its reactions and properties provides fundamental insights into the reactivity of halogenated pyrazoles and facilitates the development of new synthetic methodologies.
Interactive Data Table: Properties of 4-Bromo-3,5-dimethyl-1H-pyrazole
| Property | Value | Source |
| Molecular Formula | C5H7BrN2 | sigmaaldrich.com |
| Molecular Weight | 175.03 g/mol | sigmaaldrich.com |
| CAS Number | 3398-16-1 | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | Not specified | |
| SMILES | CC1=C(C(=NN1)C)Br | nih.gov |
| InChI | 1S/C5H7BrN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | sigmaaldrich.com |
| InChIKey | RISOHYOEPYWKOB-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISOHYOEPYWKOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187586 | |
| Record name | Pyrazole, 4-bromo-3,5-dimethyl- | |
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Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3398-16-1 | |
| Record name | 4-Bromo-3,5-dimethylpyrazole | |
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| Record name | 4-Bromo-3,5-dimethylpyrazole | |
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| Record name | Pyrazole, 4-bromo-3,5-dimethyl- | |
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| Record name | 4-bromo-3,5-dimethyl-1H-pyrazole | |
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| Record name | 4-Bromo-3,5-dimethylpyrazole | |
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Theoretical and Computational Chemistry Studies of 4 Bromo 3,5 Dimethyl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to pyrazole (B372694) systems to predict their geometry, reactivity, and spectroscopic properties with a high degree of accuracy.
The first step in most computational analyses is the optimization of the molecule's geometry to find its lowest energy conformation. For 4-Bromo-3,5-dimethyl-1H-pyrazole, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles. Studies on related 4-bromo-1H-pyrazoles have utilized DFT methods to understand their structural properties and tautomerism. researchgate.net The pyrazole ring is inherently aromatic and thus planar. The optimization process confirms this planarity and establishes the precise orientation of the bromine atom and the two methyl groups relative to the ring.
A critical aspect of pyrazoles is their potential for tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. In asymmetrically substituted pyrazoles, this results in two different tautomers. For 4-Bromo-3,5-dimethyl-1H-pyrazole, the substitution is symmetric with respect to the C3 and C5 positions, meaning the two potential tautomers are identical. DFT calculations can confirm the stability of this structure and are also used to model the hydrogen bonding patterns, such as dimers or trimers, that these molecules form in the solid state. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
While specific DFT studies detailing the FMOs of 4-Bromo-3,5-dimethyl-1H-pyrazole are not extensively published, analysis of its structure allows for predictions. The pyrazole ring itself is an electron-rich aromatic system. The substituents significantly influence the electronic distribution:
Methyl Groups (CH₃): These are weakly electron-donating groups, which tend to increase the energy of the HOMO.
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations for pyrazole derivatives are routinely used to compute these orbital energies and visualize their distribution, providing insights into how the molecule will interact with electrophiles or nucleophiles. researchgate.net
DFT calculations are a powerful tool for predicting spectroscopic parameters, which can be compared with experimental data to confirm molecular structures.
NMR Spectroscopy: Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the chemical shifts of ¹H and ¹³C nuclei with high accuracy. For 4-bromo-pyrazoles, DFT calculations have been shown to successfully rationalize the observed chemical shifts. researchgate.net A comparison between experimental and calculated values helps in the unambiguous assignment of signals.
Interactive Table: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Pyrazole Note: Data for a closely related compound, 3,4-dibromo-5-phenyl-1H-pyrazole, is presented to illustrate the methodology as specific comparative data for 4-Bromo-3,5-dimethyl-1H-pyrazole is not readily available. Experimental values are from solution-state NMR, and calculated values are from GIAO/DFT.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C3 | 139.5 | 142.0 (approx.) |
| C4 | 95.6 | 95.0 (approx.) |
| C5 | 129.5 | 130.0 (approx.) |
| This table is illustrative of the application of DFT in NMR prediction for brominated pyrazoles. researchgate.net |
IR and UV-Vis Spectroscopy: Infrared (IR) spectroscopy identifies molecular vibrations, while UV-Visible (UV-Vis) spectroscopy relates to electronic transitions. DFT calculations can predict the vibrational frequencies (IR) and the electronic absorption wavelengths (UV-Vis). Comparing the calculated spectra with experimental ones aids in assigning specific vibrational modes and electronic transitions. For example, the N-H stretching frequency in the IR spectrum and the π-π* transitions in the UV-Vis spectrum are characteristic features of pyrazoles that can be accurately modeled.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While 4-Bromo-3,5-dimethyl-1H-pyrazole is a relatively rigid molecule with limited conformational freedom, MD simulations are valuable for understanding its dynamic behavior in different environments.
Specific MD studies focused solely on the conformational analysis of isolated 4-Bromo-3,5-dimethyl-1H-pyrazole are not prominent in the literature. However, MD simulations would be the method of choice to:
Study Solvation: Analyze the interactions between the pyrazole and solvent molecules (e.g., water or organic solvents), including the formation and lifetime of hydrogen bonds.
Simulate Aggregation: Investigate how individual pyrazole molecules interact with each other in solution to form dimers or larger aggregates.
Analyze Biomolecular Interactions: When the pyrazole is part of a larger ligand bound to a protein, MD simulations can reveal the stability of the binding pose, the flexibility of the ligand in the active site, and the dynamic network of interactions with protein residues over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
No specific QSAR models have been published for 4-Bromo-3,5-dimethyl-1H-pyrazole itself. However, it serves as a core scaffold in the synthesis of various biologically active agents. In a hypothetical QSAR study of pyrazole derivatives, 4-Bromo-3,5-dimethyl-1H-pyrazole would be characterized by several molecular descriptors:
Electronic Descriptors: The presence of the bromine atom would contribute significantly to descriptors like electronegativity and polarizability.
Steric Descriptors: The methyl groups would influence descriptors related to molecular size and shape.
These descriptors would then be used as variables in a regression analysis to build a model that can predict the biological activity (e.g., IC₅₀ values against a specific enzyme or cell line) of new, unsynthesized pyrazole derivatives. google.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.
While docking studies on 4-Bromo-3,5-dimethyl-1H-pyrazole itself are scarce, its derivatives have been the subject of such investigations. For instance, thiazoline (B8809763) derivatives synthesized from this pyrazole were docked into the active sites of penicillin-binding proteins from E. coli and S. aureus to evaluate their potential as antibacterial agents. nih.gov The docking results showed that the derivatives formed stable complexes with the target proteins. nih.gov
In another example, 4-Bromo-3,5-dimethyl-1H-pyrazole was used as a key building block for a novel covalent inhibitor of KRASG12C, a protein implicated in many cancers. acs.org Extensive molecular docking and modeling were performed on the final, complex inhibitor to understand its interaction with the protein's binding pocket, revealing that the pyrazole core provides a rigid scaffold that correctly orients other functional groups for optimal binding. acs.org These studies demonstrate the utility of the 4-bromo-3,5-dimethyl-1H-pyrazole scaffold in constructing ligands that can effectively interact with biological targets. The bromine atom itself can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
Coordination Chemistry and Metal Complexes of 4 Bromo 3,5 Dimethyl 1h Pyrazole
4-Bromo-3,5-dimethyl-1H-pyrazole as a Ligand in Metal Complex Synthesis
4-Bromo-3,5-dimethyl-1H-pyrazole serves as an effective ligand in the formation of coordination compounds, particularly with transition metals like copper. dnu.dp.ua The presence of two nitrogen atoms in the heterocyclic ring allows for various binding modes, while the substituents on the pyrazole (B372694) ring influence the properties and structure of the resulting metal complexes. researchgate.net Research has demonstrated its role in creating polynuclear complexes, where it can act as a bridge between metal centers. dnu.dp.ua
Pyrazole-based ligands can adopt several coordination modes, including acting as monodentate or bridging ligands. researchgate.netuninsubria.it For 4-Bromo-3,5-dimethyl-1H-pyrazole, a key coordination mode identified is as a bridging ligand, specifically a μ₂-4-bromo-3,5-dimethylpyrazole molecule. In this mode, the deprotonated pyrazole (pyrazolate) uses its two nitrogen atoms to connect two separate metal centers. dnu.dp.ua
This bridging capability has been observed in the formation of both trinuclear and binuclear copper(II) complexes. dnu.dp.ua In a trinuclear copper complex, the 4-bromo-3,5-dimethylpyrazole molecule, along with μ₂-bromide ions and a μ₃-hydroxo group, connects the three copper atoms into a six-membered cycle. dnu.dp.ua In a binuclear copper complex, the ligand acts as a bidentate-bridging molecule, connecting two copper atoms in conjunction with a bridging bromide ion. dnu.dp.ua This demonstrates the ligand's utility in constructing polynuclear metal frameworks.
Novel metal complexes incorporating 4-Bromo-3,5-dimethyl-1H-pyrazole have been synthesized using direct synthesis methods. One notable approach involves the oxidative dissolution of copper powder in the presence of CuBr₂ and 3,5-dimethyl-1H-pyrazole. dnu.dp.ua In this reaction, a portion of the 3,5-dimethyl-1H-pyrazole is brominated in situ to form the 4-bromo-3,5-dimethyl-1H-pyrazole ligand, which is then incorporated into the final complex structures. dnu.dp.ua
This method has successfully yielded distinct crystalline products, including a trinuclear and a binuclear copper(II) complex. dnu.dp.ua The isolation of multiple complex types from a single reaction highlights the rich coordination chemistry of this ligand system. dnu.dp.ua
| Complex Number | Chemical Formula | Nuclearity |
| 1 | [Cu₃(µ₃-OH)(µ₂-C₅H₇N₂Br)(µ₂-Br)₃(C₅H₈N₂)₅Br]·CHCl₃ | Trinuclear |
| 2 | [Cu₂(µ₂-C₅H₇N₂Br)(µ₂-Br)(C₅H₈N₂)₄Br₂]·2CHCl₃ | Binuclear |
Data sourced from a study on the synthesis of copper(II) coordination compounds. dnu.dp.ua
Spectroscopic Characterization of Metal Complexes
The characterization of metal complexes containing 4-Bromo-3,5-dimethyl-1H-pyrazole relies on various spectroscopic techniques. While detailed published spectra for these specific complexes are not widely available, the characterization would typically involve infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the structure and coordination.
Infrared (IR) Spectroscopy: In the IR spectrum of a related compound, 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole, characteristic absorption bands appear for C–H stretching (2933–2975 cm⁻¹), C–N and C=C vibrations of the pyrazole ring (1475–1405 cm⁻¹), and C–Br stretching (654–597 cm⁻¹). Upon coordination to a metal center, shifts in the vibrational frequencies of the pyrazole ring would be expected, indicating the involvement of the nitrogen atoms in bonding. smolecule.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the proton environments. For pyrazole derivatives, the methyl groups typically appear as singlets around δ 2.2-2.5 ppm. smolecule.com In diamagnetic metal complexes, coordination would lead to shifts in these signals. However, for paramagnetic complexes, such as those with Cu(II), the NMR signals would be significantly broadened, often rendering the spectrum uninformative.
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the complexes. The fragmentation pattern can also provide structural information. For instance, the mass spectrum of a brominated pyrazole would show a characteristic isotopic pattern due to the presence of both ⁷⁹Br and ⁸¹Br isotopes. smolecule.com
Applications of 4-Bromo-3,5-dimethyl-1H-pyrazole Metal Complexes
Metal complexes derived from pyrazole ligands are investigated for a wide range of applications, including catalysis, materials science, and as potential therapeutic agents. dntb.gov.uanih.govnih.gov The specific properties of the complexes, dictated by the metal center and the ligand framework, determine their suitability for various functions.
While the catalytic activities of complexes containing specifically 4-Bromo-3,5-dimethyl-1H-pyrazole are not yet extensively reported, the broader family of pyrazole-based metal complexes has shown significant promise in catalysis. nih.gov For example, cobalt complexes with pyrazole-containing ligands have been used as bifunctional catalysts for the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). rsc.org Other systems, such as iridium(III) complexes with protic pyrazole ligands, have been shown to catalyze the dehydrogenation of formic acid. nih.gov
The tunable nature of the 4-Bromo-3,5-dimethyl-1H-pyrazole ligand suggests that its metal complexes could be designed for various organic transformations. The electronic influence of the bromo and methyl substituents could be harnessed to modulate the reactivity of the metal center, opening avenues for future research into their potential as catalysts in reactions such as oxidation, reduction, or cross-coupling reactions. rsc.orgacs.org
Role in Bioinorganic Systems and Metalloprotein Models
The versatile coordination chemistry of pyrazole-based ligands, including 4-Bromo-3,5-dimethyl-1H-pyrazole, has established their importance in the field of bioinorganic chemistry, particularly in the development of models for metalloprotein active sites. nih.govresearchgate.net The pyrazole moiety serves as an effective mimic of histidine imidazole side chains, which are common coordinating residues for metal ions in biological systems. The steric and electronic properties of the 4-Bromo-3,5-dimethyl-1H-pyrazole ligand can be systematically altered by its substituents—the bromo group at the 4-position and methyl groups at the 3- and 5-positions. These modifications allow for the fine-tuning of the coordination environment around a metal center, enabling researchers to model the geometric and electronic structures of metalloenzyme active sites with greater accuracy. chemrxiv.org
Metal complexes incorporating pyrazole derivatives are frequently used to replicate the active sites of various metalloproteins to understand their structure, spectroscopy, and function. nih.gov The N-H proton of the pyrazole ring is a key feature, as its acidity can be modulated upon coordination to a metal ion, influencing the catalytic activity of the complex in model studies. nih.gov This is particularly relevant for modeling enzymatic reactions that involve proton transfer steps. For instance, copper complexes with pyrazole-based ligands have been investigated as models for the active sites of copper-containing proteins like hemocyanin and tyrosinase, which are involved in oxygen transport and activation. The specific substituents on the pyrazole ring influence the redox potential and catalytic efficiency of the copper center in these model systems.
While direct studies on 4-Bromo-3,5-dimethyl-1H-pyrazole in metalloprotein models are not extensively detailed in the literature, the principles derived from related pyrazole complexes are applicable. The table below summarizes examples of metal complexes with substituted pyrazole ligands that serve as models for the active sites of specific metalloproteins, illustrating the potential roles for complexes of 4-Bromo-3,5-dimethyl-1H-pyrazole.
| Metal Ion | Pyrazole Ligand Type | Metalloprotein/Enzyme Modeled | Key Feature Mimicked |
|---|---|---|---|
| Copper (Cu) | Bulky substituted pyrazoles | Type 1 Copper Proteins (e.g., Plastocyanin) | Distorted tetrahedral geometry and redox properties |
| Zinc (Zn) | Poly(pyrazolyl)borates | Carbonic Anhydrase | Tetrahedral coordination environment and Lewis acidity |
| Iron (Fe) | Pincer-type pyrazole ligands | Nitrogenase | N-N bond cleavage and proton-coupled electron transfer |
| Manganese (Mn) | Bridging pyrazolate ligands | Manganese Catalase | Dinuclear core structure and redox activity |
Materials Science Applications (e.g., Luminescent Materials)
In materials science, pyrazole derivatives are valuable building blocks for the construction of coordination polymers, metal-organic frameworks (MOFs), and functional molecular materials due to their versatile binding modes and the stability of the resulting complexes. rsc.orgnih.gov The compound 4-Bromo-3,5-dimethyl-1H-pyrazole, with its specific substitution pattern, can direct the assembly of metal complexes, leading to materials with interesting structural and physical properties, such as photoluminescence. rsc.orgsmolecule.com
The development of luminescent materials is a significant area where pyrazole-based metal complexes have shown considerable promise. researchgate.net Complexes of d¹⁰ metal ions like copper(I), silver(I), and zinc(II) with pyrazole ligands are of particular interest. These complexes can exhibit intense luminescence at room temperature, which is often attributed to metal-to-ligand charge transfer (MLCT) or ligand-centered transitions. The rigid pyrazole ring provides a stable framework that minimizes vibrational quenching of the excited state, thereby enhancing luminescence efficiency. The presence of a heavy atom like bromine in the 4-Bromo-3,5-dimethyl-1H-pyrazole ligand can further promote phosphorescence through enhanced spin-orbit coupling, making its metal complexes potential candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Research on pyrazolylpyridine ligands has demonstrated that their copper(I) complexes can achieve nearly quantitative photoluminescence quantum yields, highlighting the potential of this class of compounds in lighting and display technologies. researchgate.net The thermal stability often associated with pyrazole derivatives is another advantageous feature for their application in electronic devices. smolecule.com While comprehensive studies on the luminescent properties of 4-Bromo-3,5-dimethyl-1H-pyrazole complexes are emerging, the data from related systems suggest a promising outlook. The table below presents photophysical data for representative luminescent metal complexes containing pyrazole-type ligands.
| Complex | Emission Wavelength (λem, nm) | Photoluminescence Quantum Yield (ΦPL) | Excited State Lifetime (τ, μs) | Potential Application |
|---|---|---|---|---|
| [Cu(3,5-diphenylpyrazole)₂]⁺ | 550 | 0.65 | 12.5 | OLED Emitter |
| [Ag(3-phenyl-5-methylpyrazole)₂] | 480 | 0.82 | 8.2 | Luminescent Sensor |
| [Zn(bis(pyrazolyl)methane)Cl₂] | 450 | 0.40 | 2.1 | Solid-State Lighting |
| [Re(CO)₃(3,5-dimethylpyrazole)₂Cl] | 610 | 0.15 | 0.8 | Photocatalysis |
Applications of 4 Bromo 3,5 Dimethyl 1h Pyrazole in Specialized Fields
Agrochemical Development
The pyrazole (B372694) ring is a key structural feature in a number of modern agrochemicals. While direct synthetic routes for major commercial products may not exclusively start from 4-Bromo-3,5-dimethyl-1H-pyrazole, its structure represents a fundamental scaffold used in the synthesis of active compounds for crop protection, particularly herbicides and fungicides.
Role as an Intermediate in Herbicide and Fungicide Synthesis
4-Bromo-3,5-dimethyl-1H-pyrazole and its derivatives are important intermediates in the synthesis of a variety of pesticides. The pyrazole structure is a core component of several classes of herbicides and fungicides, where it is modified to create molecules with specific biological activities. For instance, pyrazole-containing compounds have been developed as potent fungicides and pre-emergence herbicides for controlling a wide range of weeds in crops like corn and soybeans. nih.gov The synthesis of these complex molecules often involves multi-step processes where the pyrazole ring is constructed and then functionalized. The bromo-dimethyl-pyrazole structure provides a reactive and adaptable scaffold for these synthetic pathways.
Mechanisms of Action in Crop Protection
The efficacy of pyrazole-based agrochemicals is rooted in their ability to inhibit specific and crucial enzyme systems in target organisms.
Herbicides : A significant class of pyrazole-based herbicides function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). srrjournals.comajpp.inmdpi.com HPPD is a key enzyme in the biochemical pathway that synthesizes plastoquinones and tocopherols. ajpp.in These molecules are essential for carotenoid biosynthesis. By inhibiting HPPD, the pyrazole herbicide disrupts this pathway, leading to a depletion of carotenoids. ajpp.in Carotenoids are vital for protecting chlorophyll from photo-oxidation. Without them, the plant's chlorophyll is rapidly destroyed by sunlight, resulting in characteristic bleaching symptoms and ultimately, the death of the weed. ajpp.in Some pyrazole herbicides are pro-drugs, meaning they are converted into their active, HPPD-inhibiting form within the plant. srrjournals.commdpi.com
Fungicides : Many modern fungicides containing a pyrazole ring are classified as succinate dehydrogenase inhibitors (SDHIs). researchgate.netresearchgate.netnih.gov Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex in the mitochondrial electron transport chain, which is central to cellular respiration in fungi. nih.gov By binding to and blocking the activity of this enzyme, pyrazole-based SDHIs interrupt the fungus's ability to produce ATP (adenosine triphosphate), the main energy currency of the cell. researchgate.net This disruption of cellular respiration effectively starves the fungal cells of energy, leading to the inhibition of mycelial growth and eventual cell death. researchgate.netresearchgate.net
Medicinal Chemistry and Drug Discovery
The pyrazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its presence in numerous biologically active compounds and its ability to interact with various biological targets. nih.govnih.gov 4-Bromo-3,5-dimethyl-1H-pyrazole provides a foundational structure for the development of new therapeutic agents across several disease areas.
Scaffold for Designing Protein Kinase Inhibitors
The pyrazole ring is a cornerstone in the design of protein kinase inhibitors, a major class of targeted cancer therapies. nih.govnih.gov Protein kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. nih.govresearchgate.net The pyrazole scaffold serves as an excellent framework for creating molecules that can fit into the ATP-binding pocket of these kinases, blocking their activity. nih.gov
Several FDA-approved protein kinase inhibitors incorporate a pyrazole ring, demonstrating the scaffold's importance. Examples include:
Crizotinib : An inhibitor of ALK and ROS1 kinases.
Encorafenib : A BRAF kinase inhibitor.
Ruxolitinib : A JAK1/JAK2 inhibitor. nih.gov
Research has shown that the pyrazole structure is synthetically accessible and possesses drug-like properties, making it an ideal starting point for developing new inhibitors targeting kinases such as Akt, Aurora kinases, and MAPK. nih.govresearchgate.net
Anticancer Research and Drug Candidates
Derivatives of pyrazole, including those with bromo- and dimethyl-substitutions, are actively being investigated for their anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).
A study on pyrazoline derivatives, which are related to pyrazoles, demonstrated significant cytotoxic activity against human cervical cancer (HeLa) cells. One 4-bromo-4'-chloro pyrazoline analog of curcumin showed a fivefold improvement in potency compared to curcumin itself. researchgate.net Other research has highlighted the potential of pyrazole derivatives against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG-2) cell lines. srrjournals.commdpi.com For instance, a pyrazole derivative with a 4-bromophenyl group was found to be the most active compound against a panel of three cancer cell lines, including MCF-7, with an IC50 value of 5.8 µM. srrjournals.com
The mechanisms behind their anticancer activity are diverse, with some compounds acting as dual inhibitors of key signaling proteins like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. frontiersin.org
| Compound Type | Cancer Cell Line | Reported Activity (IC50) |
|---|---|---|
| 4-bromophenyl substituted pyrazole | MCF-7 (Breast Cancer) | 5.8 µM |
| 4-bromo-4'-chloro pyrazoline analog | HeLa (Cervical Cancer) | 8.7 µg/mL |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | Various (MCF7, A549, etc.) | 2.82 to 6.28 µM |
| Pyrazolo[3,4-b]pyridine analog | HepG2 (Liver Cancer) | 3.11–4.91 µM |
Antimicrobial and Antifungal Activity
The pyrazole nucleus is a key component in the development of new antimicrobial and antifungal agents. The growing problem of drug resistance has spurred research into novel chemical scaffolds, and pyrazoles have shown considerable promise.
Antibacterial Activity : Studies on 3,5-diaryl-4-bromo-1-substituted pyrazoles have demonstrated remarkable activity against various pathogenic bacteria. researchgate.net The inclusion of electron-withdrawing groups, such as a bromo substituent, on pyrazole derivatives has been shown to enhance antibacterial efficacy. ajpp.in Some novel 3,5-dimethyl azopyrazole derivatives have exhibited moderate to good antimicrobial activity when compared against the reference drug ciprofloxacin.
Antifungal Activity : Pyrazole derivatives have also been synthesized and evaluated for their effectiveness against pathogenic fungi. nih.govnih.govnih.gov Certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides displayed significant inhibition of Gibberella zeae. mdpi.com In another study, a series of isoxazole pyrazole carboxylates showed potent activity against Rhizoctonia solani, a common plant pathogen, with one compound recording an EC50 value of 0.37 μg/mL. nih.gov
| Compound Type | Fungal Strain | Reported Activity (EC50/Inhibition) |
|---|---|---|
| Isoxazole pyrazole carboxylate | Rhizoctonia solani | 0.37 µg/mL |
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | Gibberella zeae | >50% inhibition at 100 µg/mL |
| Hydrazone derivative of pyrazole-1-carbothiohydrazide | Various Fungi | MIC values of 2.9–7.8 µg/mL |
Anti-inflammatory Properties
The pyrazole nucleus is a foundational structure in many compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory effects. nih.govnih.govresearchgate.net Many derivatives of pyrazole have been clinically utilized as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has focused on synthesizing novel pyrazole derivatives to develop new anti-inflammatory agents, with some compounds showing significant activity when compared to established drugs like Diclofenac sodium. nih.gov
The anti-inflammatory action of many pyrazole-based compounds is linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the COX-2 isozyme. tandfonline.com While extensive research highlights the anti-inflammatory potential of the broader pyrazole class, specific studies focusing solely on the anti-inflammatory properties of 4-Bromo-3,5-dimethyl-1H-pyrazole are not detailed in the available research. The existing literature primarily investigates more complex derivatives. For instance, various synthesized pyrazole and pyrazoline derivatives have demonstrated potent anti-inflammatory and analgesic properties. nih.govresearchgate.net
Table 1: Research on Anti-inflammatory Pyrazole Derivatives
| Derivative Class | Key Finding | Standard Comparison | Source |
|---|---|---|---|
| Substituted Pyrazole Derivatives | A synthesized carboxamide derivative showed better anti-inflammatory activity than the standard. | Diclofenac sodium | nih.gov |
| Thiophene-Pyrazole Hybrids | Showed moderate selective COX-2 inhibition. | Celecoxib | tandfonline.com |
| General Pyrazoles/Pyrazolines | The pyrazole scaffold is present in many clinically used NSAIDs. | N/A | nih.gov |
| Substituted Pyrazole Benzenesulfonamide | Exhibited promising anti-inflammatory and analgesic effects with potentially lower toxicity. | Celecoxib, Indomethacin | researchgate.net |
Potential in Neurodegenerative Disease Therapeutics
The pyrazole and pyrazoline scaffolds are actively being investigated for their therapeutic potential in neurodegenerative diseases such as Alzheimer's. researchgate.netnih.gov A primary mechanism of action for these compounds is the inhibition of key enzymes like acetylcholinesterase (AChE), which plays a role in the progression of Alzheimer's disease. researchgate.netnih.govnih.gov
Research into complex derivatives incorporating a bromo-phenyl pyrazole structure has yielded promising results. For example, 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide was identified as a potent AChE inhibitor. nih.gov In another study, novel pyrazole derivatives endowed with a brominated coumarin scaffold were designed and evaluated as potential agents against Alzheimer's disease, showing good antioxidant and enzyme-inhibiting activity in preliminary studies. researchgate.net These findings underscore the importance of the pyrazole framework as a basis for developing new therapeutics for neurodegenerative disorders, although direct studies on 4-Bromo-3,5-dimethyl-1H-pyrazole for this application are not specified.
Materials Science Applications
The rigid, aromatic structure and the presence of functionalizable sites make 4-Bromo-3,5-dimethyl-1H-pyrazole and its derivatives valuable building blocks in materials science. The pyrazole ring's electronic properties and ability to coordinate with metal ions have led to its incorporation into fluorescent sensors, optoelectronic materials, and energetic compounds.
Fluorescent Probes and Sensors
The pyrazole ring is a component in the synthesis of various fluorescent dyes. nih.gov These compounds have found applications in bioimaging and as chemosensors for detecting specific analytes. The development of these probes often involves functionalizing the pyrazole ring to tune its photophysical properties and introduce specific recognition sites. For instance, pyrazole derivatives have been used to construct fluorescent probes for sensing metal ions like Cu2+ in biological systems. nih.gov The strategy typically involves creating a molecule where the pyrazole's interaction with an analyte causes a detectable change in fluorescence, such as enhancement or quenching. nih.gov
Optoelectronic and Photoluminescent Materials
Pyrazole derivatives are recognized for their potential in the field of optoelectronics, with applications in devices such as organic light-emitting diodes (OLEDs). researchgate.net The crystalline structure of materials derived from 4-Bromo-3,5-dimethyl-1H-pyrazole can exhibit properties relevant to these applications. For example, the crystal structure of (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone reveals weak aromatic π–π stacking interactions, which are important for charge transport in organic semiconductor materials. nih.gov The dihedral angle between the pyrazole and benzene rings in this molecule is approximately 78.5°. nih.gov
Energetic Materials
4-Bromo-3,5-dimethyl-1H-pyrazole serves as a key intermediate in the synthesis of advanced energetic materials. chemistry-chemists.com Specifically, it is used in the creation of high-nitrogen compounds, which are sought after for applications as explosives and propellants due to their high heats of formation. chemistry-chemists.com
In one reported synthesis, 3,6-bis(3,5-dimethylpyrazolyl)-1,2,4,5-tetrazine is reacted with hydrazine hydrate and then treated with N-bromosuccinimide. This sequence yields 3,30-azo-bis-6-(4-bromo-3,5-dimethylpyrazolyl)-1,2,4,5-tetrazine. This bromo-substituted intermediate is then further reacted with ammonia to produce a high-nitrogen energetic material. chemistry-chemists.com The use of the pyrazole framework is advantageous as heterocyclic compounds generally offer higher density, heat of formation, and a better oxygen balance compared to their carbocyclic counterparts. chemistry-chemists.com
Analytical Chemistry Applications
In analytical chemistry, 4-Bromo-3,5-dimethyl-1H-pyrazole and its derivatives are primarily utilized in the development of sensors. As discussed in the context of materials science, the pyrazole structure can be incorporated into fluorescent probes. nih.gov These probes serve as analytical tools for the selective detection of ions and biomolecules. The underlying principle involves the specific binding of an analyte to the pyrazole-based sensor, which modulates its fluorescent properties, allowing for qualitative or quantitative analysis. nih.gov
Reagent in Detection and Quantification Methods
In environmental and water quality analysis, the accurate measurement of free bromine (e.g., hypobromous acid, HOBr) and other reactive bromine species is essential. These species are often present at low concentrations and are highly reactive, making their direct measurement challenging. To overcome this, a derivatization technique is employed using 3,5-dimethyl-1H-pyrazole as a trapping agent.
The reaction involves the electrophilic substitution of a hydrogen atom at the 4-position of the pyrazole ring by a bromine atom from the reactive bromine species in the sample. This reaction rapidly and quantitatively converts the unstable bromine compounds into the stable and non-polar 4-Bromo-3,5-dimethyl-1H-pyrazole. The amount of the resulting brominated pyrazole is directly proportional to the initial concentration of the reactive bromine in the sample. This derivatization is a critical step that transforms the analyte of interest into a form suitable for sensitive and selective quantification.
Key aspects of this detection method include:
Specificity: 3,5-dimethyl-1H-pyrazole selectively reacts with certain reactive halogen species.
Stoichiometry: The reaction proceeds with a known stoichiometry, allowing for accurate quantification.
Product Stability: The resulting 4-Bromo-3,5-dimethyl-1H-pyrazole is chemically stable, preventing degradation of the analyte before measurement.
This method is particularly valuable for differentiating between various halogenating agents in complex aqueous matrices, such as drinking water, swimming pool water, and wastewater effluents.
Chromatographic Analysis (HPLC, GC-MS/MS, LC-MS/MS)
Following its formation, 4-Bromo-3,5-dimethyl-1H-pyrazole is quantified using powerful chromatographic techniques. The choice of technique depends on the specific requirements of the analysis, such as sensitivity and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography coupled with tandem mass spectrometry is the most common method for the analysis of 4-Bromo-3,5-dimethyl-1H-pyrazole formed from the derivatization reaction. The non-polar nature and volatility of the compound make it well-suited for GC analysis.
The analytical process typically involves:
Derivatization: The aqueous sample containing reactive bromine is treated with 3,5-dimethyl-1H-pyrazole.
Extraction: The resulting 4-Bromo-3,5-dimethyl-1H-pyrazole is extracted from the aqueous phase into an organic solvent (e.g., ethyl acetate).
Analysis: The organic extract is injected into the GC-MS system.
In the GC, the compound is separated from other components of the mixture based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then detects and quantifies the compound. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific fragmentation patterns of the molecule. The molecular ion of 4-Bromo-3,5-dimethyl-1H-pyrazole and its characteristic isotopic pattern due to the presence of bromine (isotopes 79Br and 81Br) are used for unambiguous identification and quantification.
Table 1: Illustrative GC-MS/MS Parameters for the Analysis of 4-Bromo-3,5-dimethyl-1H-pyrazole
| Parameter | Value |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Injection Mode | Splitless |
| Oven Program | Initial 60°C, ramp to 280°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Precursor Ion (m/z) | 174/176 |
| Product Ions (m/z) | 95, 159/161 |
| Retention Time | ~12.5 min |
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While GC-MS is the predominant technique, HPLC and LC-MS/MS can also be employed for the analysis of pyrazole compounds. For the analysis of 4-Bromo-3,5-dimethyl-1H-pyrazole, a reverse-phase HPLC method would be suitable, where the compound is separated based on its hydrophobicity. Detection could be achieved using a Diode-Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer.
LC-MS/MS would offer the advantage of analyzing samples with minimal cleanup, as the selectivity of the mass spectrometer can compensate for a less efficient chromatographic separation. The derivatization step to form 4-Bromo-3,5-dimethyl-1H-pyrazole remains essential for the selective trapping of reactive bromine species.
Table 2: Illustrative LC-MS/MS Parameters for the Analysis of 4-Bromo-3,5-dimethyl-1H-pyrazole
| Parameter | Value |
|---|---|
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile with Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 175/177 [M+H]⁺ |
| Product Ions (m/z) | 96, 160/162 |
Future Perspectives and Emerging Research Directions
Integration with Nanotechnology for Drug Delivery and Imaging
The convergence of nanotechnology and pyrazole (B372694) chemistry presents exciting opportunities for developing advanced therapeutic and diagnostic agents. Nanoparticles can serve as carriers for pyrazole-based drugs, enhancing their delivery to specific targets within the body, improving solubility, and reducing systemic toxicity. nih.gov For instance, pyrazole derivatives have been successfully loaded into dendrimer nanoparticles and cationic copolymers, demonstrating their potential for targeted antimicrobial therapies. nih.gov Future research could focus on designing "smart" nanocarriers that release their 4-Bromo-3,5-dimethyl-1H-pyrazole-derived cargo in response to specific stimuli, such as changes in pH or the presence of certain enzymes. nih.gov
In the realm of medical imaging, the incorporation of pyrazole derivatives into nanoparticle-based contrast agents is a promising avenue. The unique spectroscopic properties of these compounds could be harnessed to develop novel probes for various imaging modalities, enabling earlier and more accurate disease diagnosis.
Further Development of Green and Sustainable Synthetic Methodologies
The chemical industry is increasingly shifting towards environmentally friendly practices. nih.govresearchgate.net The synthesis of pyrazole derivatives, including 4-Bromo-3,5-dimethyl-1H-pyrazole, is no exception. Traditional synthetic methods often rely on hazardous solvents and harsh reaction conditions. benthamdirect.com Consequently, a significant research effort is being directed towards the development of "green" and sustainable synthetic protocols.
These eco-friendly approaches include:
Use of Green Solvents: Replacing toxic organic solvents with water, ethanol (B145695), or deep eutectic solvents. researchgate.nettandfonline.com
Catalyst-Free Reactions: Designing reactions that proceed efficiently without the need for a catalyst. tandfonline.com
Microwave and Ultrasound Assistance: Utilizing alternative energy sources to accelerate reaction rates and improve yields. benthamdirect.comresearchgate.net
Multicomponent Reactions: Combining multiple starting materials in a single step to increase efficiency and reduce waste. nih.govresearchgate.net
A notable example is the Knorr pyrazole synthesis, which has been adapted using ammonium (B1175870) chloride as a green catalyst and ethanol as a renewable solvent to produce 3,5-dimethyl pyrazole. jetir.org The development of novel nano-catalysts, such as modified layered double hydroxides, is also proving effective for the eco-friendly synthesis of pyrazole derivatives. nih.gov These advancements are crucial for making the production of 4-Bromo-3,5-dimethyl-1H-pyrazole and its derivatives more economical and environmentally responsible. nih.govresearchgate.net
Exploration of Novel Biological Targets and Therapeutic Areas
The pyrazole scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antidiabetic properties. pharmaguideline.comnih.govresearchgate.net The unique structure of 4-Bromo-3,5-dimethyl-1H-pyrazole makes it an attractive starting point for the design of new therapeutic agents.
Future research will likely focus on:
Identifying New Biological Targets: Screening libraries of 4-Bromo-3,5-dimethyl-1H-pyrazole derivatives against a wide range of enzymes and receptors to uncover novel biological activities.
Targeting Neurodegenerative Diseases: Investigating the potential of pyrazole derivatives in the treatment of conditions like Alzheimer's and Parkinson's disease. mdpi.com
Developing Novel Anticancer Agents: Designing pyrazole-based compounds that target specific pathways involved in cancer cell growth and proliferation, such as VEGF and VEGFR-2. nih.gov
The synthesis of hybrid molecules, where the pyrazole ring is combined with other pharmacologically active moieties, is a particularly promising strategy for developing drugs with enhanced efficacy and novel mechanisms of action. nih.gov
Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov These techniques allow researchers to predict the biological activity and physicochemical properties of molecules before they are synthesized, saving significant time and resources.
For 4-Bromo-3,5-dimethyl-1H-pyrazole and its derivatives, advanced computational modeling can be used to:
Predict Binding Affinity: Use molecular docking and molecular dynamics simulations to understand how these compounds interact with their biological targets. nih.gov
Develop Quantitative Structure-Activity Relationship (QSAR) Models: Establish correlations between the chemical structure of pyrazole derivatives and their biological activity.
Design Novel Compounds: Utilize computational models to design new derivatives of 4-Bromo-3,5-dimethyl-1H-pyrazole with improved potency and selectivity. nih.gov
Density Functional Theory (DFT) is another powerful computational method that has been used to study the structural and electronic properties of pyrazole derivatives, providing insights that are in good agreement with experimental data. nih.gov
Development of Pyrazole-Based Hybrid Molecules
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug design. mdpi.com This strategy aims to create hybrid compounds with improved affinity, efficacy, and a better side-effect profile compared to their individual components.
The pyrazole scaffold is an ideal candidate for creating such hybrid molecules due to its versatile chemistry and broad spectrum of biological activities. tandfonline.com Researchers are actively exploring the synthesis of pyrazole-based hybrids incorporating other heterocyclic rings like azoles, benzothiazoles, and phthalazines. nih.govtandfonline.comtsijournals.com For example, pyrazole-azole hybrids have shown significant potential as anticancer agents. tandfonline.com The development of pyrazole-phthalazine hybrids has also been reported as a promising avenue for new therapeutic agents. tsijournals.com
Future efforts in this area will likely involve the rational design and synthesis of novel hybrid molecules containing the 4-Bromo-3,5-dimethyl-1H-pyrazole core, targeting a diverse range of diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Bromo-3,5-dimethyl-1H-pyrazole, and how can reaction parameters be optimized?
Answer: The compound is typically synthesized via bromination of 3,5-dimethylpyrazole. Key steps include:
- Bromination: Use N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–18 hours to introduce bromine at the 4-position .
- Purification: Recrystallize the crude product using ethanol-water mixtures to achieve >65% purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .
- Optimization: Adjust stoichiometry (1.1 eq NBS) and reaction time to minimize di-substituted byproducts.
Q. Which spectroscopic and chromatographic techniques are effective for characterizing 4-Bromo-3,5-dimethyl-1H-pyrazole?
Answer:
- 1H/13C NMR: Confirm substitution patterns (e.g., singlet for methyl groups at δ ~2.3 ppm, absence of N-H proton due to tautomerism) .
- IR Spectroscopy: Identify N-H stretching (~3200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- HPLC: Use SQD-FA05 conditions (C18 column, acetonitrile-water gradient) with retention time ~0.66 minutes for purity assessment .
Advanced Research Questions
Q. How does 4-Bromo-3,5-dimethyl-1H-pyrazole coordinate in transition metal clusters, and what structural insights emerge from crystallography?
Answer: In tetranuclear Cu(II) clusters, the ligand binds via the pyridinic nitrogen. X-ray crystallography reveals:
- Geometric Parameters: Cu···Cu distances (3.127–3.145 Å) and tetrahedral angles (59.6–61.2°) .
- Bond Analysis: Cu-N bond lengths (~1.98 Å) indicate strong σ-donor character.
- Applications: Such clusters are studied for magnetic properties and catalytic oxidation reactions .
Q. Table 1. Structural Data for Cu(II)-Pyrazole Cluster
| Parameter | Value (Å/°) |
|---|---|
| Cu···Cu distance | 3.127–3.145 |
| Cu-N bond length | ~1.98 |
| Cu···Cu···Cu angle | 59.6–61.2 |
Q. How can regioselective functionalization of 4-Bromo-3,5-dimethyl-1H-pyrazole be achieved?
Answer:
- Electrophilic Substitution: Bromine’s electron-withdrawing effect directs reactions to the 4-position. Use Pd-catalyzed cross-couplings (Suzuki or Heck) for aryl/alkenyl group introduction .
- Computational Guidance: DFT calculations (e.g., Fukui indices) predict reactive sites, validated by kinetic studies using stopped-flow NMR .
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?
Answer:
- Orthogonal Assays: Compare DNA gyrase inhibition (IC50) vs. antimicrobial activity (MIC) to differentiate mechanisms .
- Dose-Response Standardization: Use logarithmic concentration ranges (0.1–100 μM) in cell-based assays.
- Isotopic Labeling: Track metabolic pathways via 13C-labeled derivatives to clarify bioactivation routes .
Q. Table 2. Bioactivity Assay Optimization
| Parameter | Recommendation |
|---|---|
| Solvent System | DMSO (≤0.1% v/v) |
| Concentration Range | 0.1–100 μM |
| Control | Ciprofloxacin (positive) |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
